2-{[(3-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-{[(3-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core fused with a phenyl group and a sulfanyl group attached to a 3-methylphenyl moiety
Mechanism of Action
Target of Action
The compound, 2-[(3-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one, is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidine derivatives have been reported to target several biological entities. The most frequently mentioned targets of these derivatives are dihydrofolate reductase (DHFR), some kinases such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase . These targets play crucial roles in various cellular processes, including cell growth and division, signal transduction, and metabolic reactions.
Mode of Action
Pyrido[2,3-d]pyrimidine derivatives generally interact with their targets by binding to the active sites of the enzymes or receptors, thereby modulating their activity . This interaction can result in the inhibition or activation of the target, leading to changes in the downstream cellular processes.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. For instance, if the compound targets DHFR, it could affect the folate metabolism pathway, which is crucial for DNA synthesis and repair. If it targets kinases, it could impact various signaling pathways, influencing cell growth, differentiation, and survival .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound inhibits DHFR, it could lead to a decrease in DNA synthesis and cell division. If it activates or inhibits certain kinases, it could alter cell signaling, potentially affecting cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and, consequently, its ability to interact with its targets. The presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy .
Preparation Methods
The synthesis of 2-{[(3-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating thiophene-2-carboxamides in formic acid, which leads to the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-{[(3-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol, toluene, and xylene, as well as catalysts such as calcium chloride and potassium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may have applications in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-{[(3-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to the pyrimidine core and are known for their kinase inhibitory activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a different fusion pattern and may exhibit distinct biological properties.
Properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS2/c1-14-6-5-7-15(12-14)13-25-20-21-17-10-11-24-18(17)19(23)22(20)16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXSFLIFRAJYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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